5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid
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Overview
Description
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H9BrN4O2 It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of a bromine atom at position 5, a dimethylamino group at position 2, and a carboxylic acid group at position 4
Mechanism of Action
Mode of Action
It is known that bromopyrimidines, such as this compound, can undergo rapid nucleophilic displacement reactions . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Bromopyrimidines are known to participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may affect biochemical pathways involving carbon-carbon bond formation.
Result of Action
Given the compound’s potential involvement in Suzuki–Miyaura coupling reactions , it may influence the formation of carbon-carbon bonds at the molecular level.
Action Environment
It is known that the suzuki–miyaura coupling reactions in which bromopyrimidines can participate are generally tolerant of a variety of reaction conditions. This suggests that the compound may exhibit similar environmental tolerance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(dimethylamino)pyrimidine-4-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another synthetic route involves the Suzuki-Miyaura coupling reaction, where 2-(dimethylamino)pyrimidine-4-carboxylic acid is coupled with a brominated aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or coupling reactions using optimized conditions to maximize yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction parameters such as temperature, pressure, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or heteroaryl boronic acids.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in the presence of a base like sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the carboxylic acid group.
Scientific Research Applications
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-5-bromopyrimidine
- 5-Bromo-4,6-dimethyl-2-pyridinamine
- 5-Bromopyrimidine-2-carboxylic acid
Uniqueness
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the carboxylic acid group at position 4 distinguishes it from other bromopyrimidine derivatives, allowing for unique applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-11(2)7-9-3-4(8)5(10-7)6(12)13/h3H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAFRZOSKKWZTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914208-45-0 |
Source
|
Record name | 5-bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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